Silver picrate
Overview
Description
AL6221, also known as Fluprostenol isopropyl ester, is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha analogue. It is a high-affinity, selective FP prostaglandin full receptor agonist. This compound is primarily used in the treatment of elevated intraocular pressure due to open-angle glaucoma or ocular hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AL6221 involves the esterification of Fluprostenol with isopropyl alcohol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of AL6221 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
AL6221 undergoes several types of chemical reactions, including:
Hydrolysis: Upon administration, AL6221 is hydrolyzed to its active metabolite, Fluprostenol free acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: AL6221 can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in aqueous environments, such as bodily fluids, where enzymes catalyze the hydrolysis of the ester bond.
Oxidation and Reduction: These reactions require specific reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride).
Substitution: Common reagents include halides and other nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
Hydrolysis: The primary product is Fluprostenol free acid, which is the active form of the drug.
Oxidation and Reduction: These reactions can produce various oxidized or reduced derivatives of AL6221.
Substitution: The products depend on the specific reagents used in the reaction.
Scientific Research Applications
AL6221 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of ester hydrolysis and prostaglandin receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. It is also studied for its potential effects on other prostaglandin-related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
Mechanism of Action
AL6221 is a prodrug that, upon administration, is absorbed through the cornea and hydrolyzed to its active metabolite, Fluprostenol free acid. This active form binds to and activates the FP prostaglandin receptor, leading to a decrease in intraocular pressure. The activation of this receptor results in increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Latanoprost: Another prostaglandin analogue used to treat glaucoma and ocular hypertension.
Bimatoprost: Similar in structure and function, also used for the same medical conditions.
Tafluprost: A prostaglandin analogue with similar applications but different pharmacokinetic properties
Uniqueness
AL6221 is unique in its high affinity and selectivity for the FP prostaglandin receptor. It demonstrates full agonism at this receptor, which contributes to its high efficacy in reducing intraocular pressure. Additionally, AL6221 has a favorable safety profile with a lower incidence of side effects compared to some other prostaglandin analogues .
Properties
IUPAC Name |
silver;2,4,6-trinitrophenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.Ag/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTYIUANSACAEM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2AgN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver picrate, wetted with not less than 30% water appears as a white to light colored solid paste. Contains about 35% water, which reduces its tendency toward rapid decomposition or explosion. Considered safe for storage, handling and shipping, but should be treated as an explosive. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. | |
Record name | SILVER PICRATE, WETTED WITH NOT LESS THAN 30% WATER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4444 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
146-84-9 | |
Record name | SILVER PICRATE, WETTED WITH NOT LESS THAN 30% WATER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4444 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Silver picrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silver picrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILVER PICRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2H1Y34H2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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